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molecular formula C8H6ClF2NO B8805978 2-(3-Chlorophenyl)-2,2-difluoroacetamide

2-(3-Chlorophenyl)-2,2-difluoroacetamide

Cat. No. B8805978
M. Wt: 205.59 g/mol
InChI Key: UQABSVDTVGNGQV-UHFFFAOYSA-N
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Patent
US07550474B2

Procedure details

To a solution of NH3 in MeOH (2 M, 50 mL, 100 mmol) was added (3-chlorophenyl)difluoroacetic acid ethyl ester (4.78 g, 20.4 mmol), as prepared in the preceding step. The homogeneous yellow solution was allowed to sit at room temperature for 13 h, and was then concentrated to provide 3.99 g (95%) of the title compound as a yellow powder. 1H NMR (300 MHz, DMSO-d6) δ 8.41 (br, 1H), 8.09 (br, 1H), 7.68-7.60 (m, 2H), 7.59-7.52 (m, 2H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[NH3:1].CO.C([O:6][C:7](=O)[C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)([F:10])[F:9])C>>[Cl:17][C:13]1[CH:12]=[C:11]([C:8]([F:10])([F:9])[C:7]([NH2:1])=[O:6])[CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
4.78 g
Type
reactant
Smiles
C(C)OC(C(F)(F)C1=CC(=CC=C1)Cl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared in the preceding step
CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C(C(=O)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.99 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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